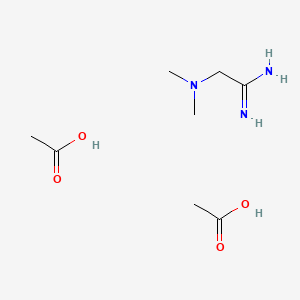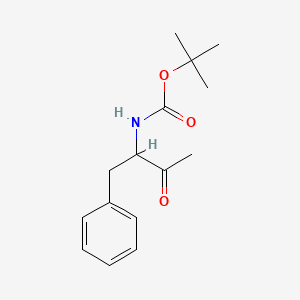
tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carbamate functional group. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate can be achieved through a one-pot amidation of primary nitroalkanes. The process involves the conversion of primary nitroalkanes to carboxylic acids, followed by amidation to form the carbamate. The reaction conditions typically include the use of reagents such as nitromethane and bromonitromethane in enantioselective synthesis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of various active ingredients .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound exerts its effects by binding to active sites and modifying the activity of these targets. The pathways involved include enzyme inhibition and protein modification, leading to changes in cellular processes .
Comparación Con Compuestos Similares
- tert-Butyl ®-1-oxo-4-phenyl-1-(((S)-1-phenylethyl)amino)butan-2-yl)carbamate
- tert-Butyl (S)-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
- tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical reactivity. The presence of the tert-butyl group and the phenyl group contributes to its stability and reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
tert-butyl N-(3-oxo-1-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-11(17)13(10-12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,13H,10H2,1-4H3,(H,16,18) |
Clave InChI |
DMMVKJGUXXSORJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13492301.png)
![8-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B13492309.png)

![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)


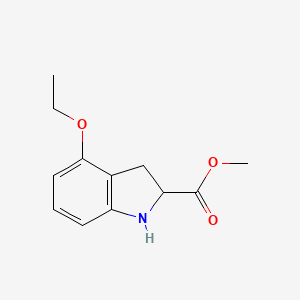

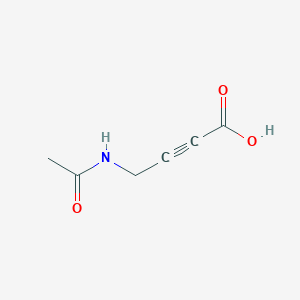
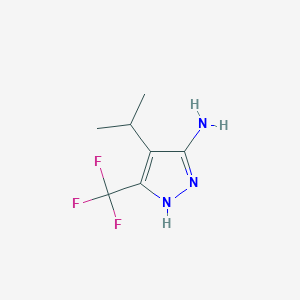
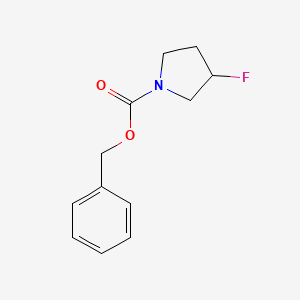
![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
